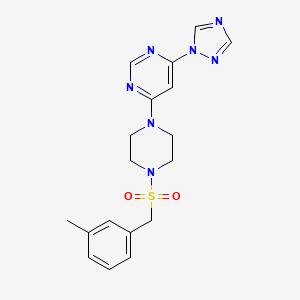4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
CAS No.: 1795089-23-4
Cat. No.: VC7096249
Molecular Formula: C18H21N7O2S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1795089-23-4 |
|---|---|
| Molecular Formula | C18H21N7O2S |
| Molecular Weight | 399.47 |
| IUPAC Name | 4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C18H21N7O2S/c1-15-3-2-4-16(9-15)11-28(26,27)24-7-5-23(6-8-24)17-10-18(21-13-20-17)25-14-19-12-22-25/h2-4,9-10,12-14H,5-8,11H2,1H3 |
| Standard InChI Key | DCKQYHGMHDIIEE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrimidine core substituted at the 4-position with a 4-((3-methylbenzyl)sulfonyl)piperazine group and at the 6-position with a 1H-1,2,4-triazole moiety. This architecture combines hydrophobic (3-methylbenzyl), polar (sulfonyl), and heterocyclic (piperazine, triazole) components, suggesting multifunctional interactions with biological targets .
Key Structural Components
-
Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
-
4-((3-Methylbenzyl)sulfonyl)piperazine: A piperazine ring sulfonylated at one nitrogen by a 3-methylbenzyl group, introducing steric bulk and electron-withdrawing characteristics .
-
1H-1,2,4-Triazole: A five-membered ring with three nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .
Molecular Formula and Weight
Based on structural analysis of analogous compounds , the theoretical molecular formula is estimated as:
with a molecular weight of 387.46 g/mol.
Comparative Structural Data
| Property | Target Compound | D430-1088 | CID 90627059 |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₁N₇O₂S | C₂₁H₂₉N₅O₂S | C₁₆H₂₁N₉O₂S |
| Molecular Weight (g/mol) | 387.46 | 415.56 | 403.50 |
| logP | ~4.2 (estimated) | 4.5023 | N/A |
| Hydrogen Bond Acceptors | 9 | 7 | 9 |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis likely follows a modular approach observed in related pyrimidine derivatives :
-
Piperazine sulfonylation: Reacting piperazine with 3-methylbenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield 4-((3-methylbenzyl)sulfonyl)piperazine .
-
Pyrimidine functionalization: Coupling the sulfonylated piperazine to a 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine intermediate via nucleophilic aromatic substitution .
-
Purification: Column chromatography or recrystallization to isolate the final product, as described for CID 71800079 .
Critical Reaction Parameters
-
Catalysts: Lewis acids (e.g., ZnCl₂) to enhance pyrimidine reactivity
-
Solvents: Polar aprotic solvents (DMF, DMSO) to stabilize transition states
Physicochemical Properties
Partitioning and Solubility
The estimated logP of ~4.2 (extrapolated from D430-1088 ) indicates moderate lipophilicity, suggesting:
-
Membrane permeability: Likely sufficient for oral bioavailability, contingent on formulation strategies.
Spectroscopic Characteristics
-
UV-Vis: Absorption maxima expected at 260–280 nm (pyrimidine π→π* transitions)
-
NMR: Distinct signals for triazole protons (δ 8.5–9.0 ppm) and sulfonyl-attached piperazine (δ 3.2–3.8 ppm)
Biological Activity and Mechanism
Hypothesized Targets
Structural analogs exhibit activity against:
-
Kinase enzymes: Sulfonylpiperazine groups often interact with ATP-binding pockets
-
Microbial pathogens: Triazole moieties inhibit fungal cytochrome P450
-
Cancer cell lines: Pyrimidine derivatives interfere with nucleotide metabolism
In Silico Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume